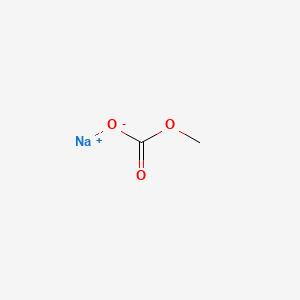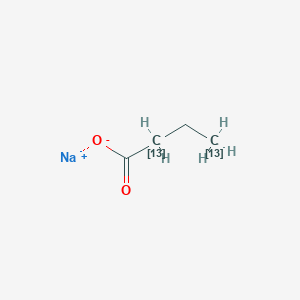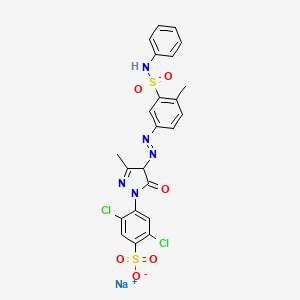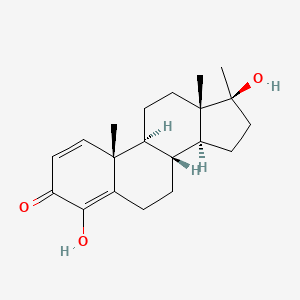![molecular formula C9H9BrN4 B1629388 (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine CAS No. 1135237-52-3](/img/structure/B1629388.png)
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom and a hydrazone group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a brominated pyridine derivative, which undergoes cyclization with a hydrazone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactors and automated systems can optimize reaction conditions, reduce reaction times, and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of the reduced hydrazine derivative.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydrazone group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydrazone groups.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the hydrazone group.
3-((2-Methylhydrazono)methyl)imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom
Uniqueness
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1135237-52-3 |
|---|---|
Molekularformel |
C9H9BrN4 |
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3/b13-5- |
InChI-Schlüssel |
XZALZMCQURMBKD-ACAGNQJTSA-N |
SMILES |
CNN=CC1=CN=C2N1C=C(C=C2)Br |
Isomerische SMILES |
CN/N=C\C1=CN=C2N1C=C(C=C2)Br |
Kanonische SMILES |
CNN=CC1=CN=C2N1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


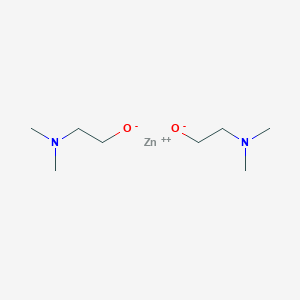
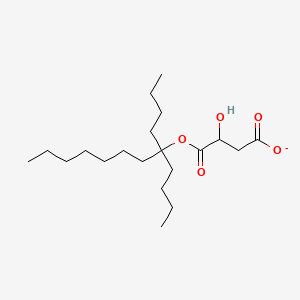


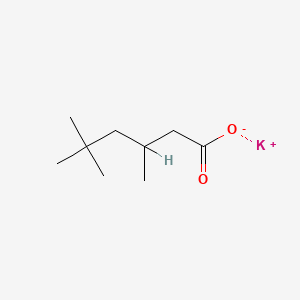
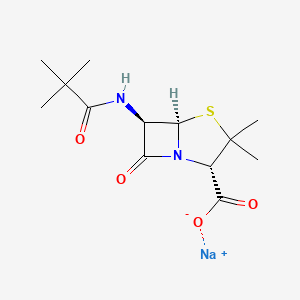
![Sodium 2-[(1-oxododecyl)amino]ethanesulfonate](/img/structure/B1629316.png)

